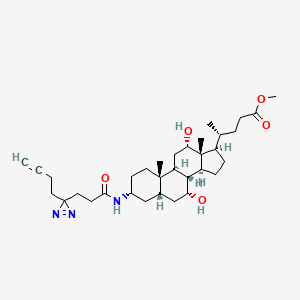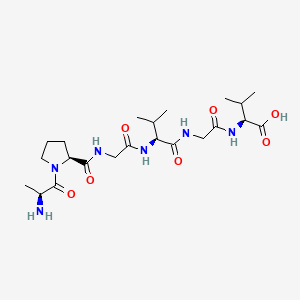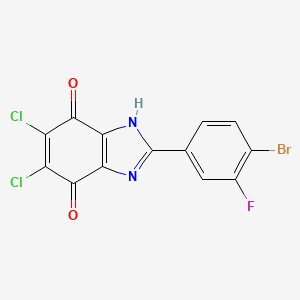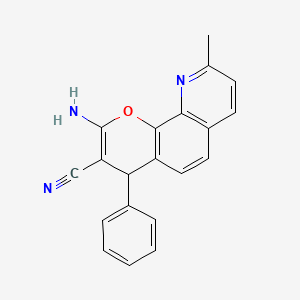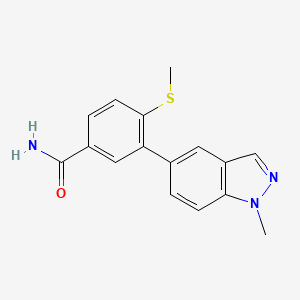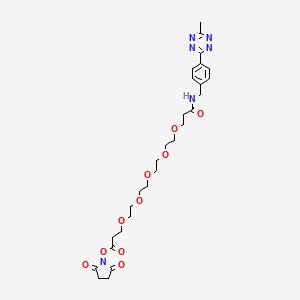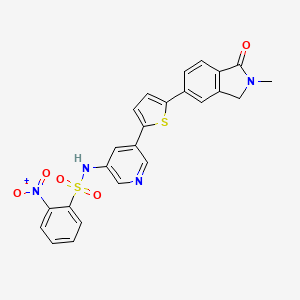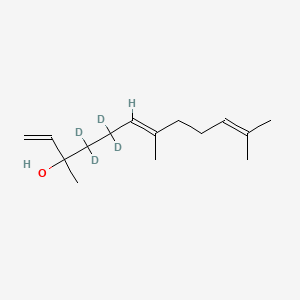
Nerolidol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nerolidol-d4 is a deuterated form of nerolidol, a naturally occurring sesquiterpene alcohol. It is commonly used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Nerolidol itself is found in various essential oils and has a pleasant floral aroma. The deuterated form, this compound, is particularly useful in research settings for tracing and quantifying biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nerolidol-d4 is synthesized by incorporating deuterium atoms into the molecular structure of nerolidol. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. One common method involves the use of a Grubbs-Hoveyda catalyst for ring-closing metathesis, followed by dehydration and dimerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield. The final product is often purified using techniques such as distillation and chromatography to remove any impurities and ensure the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Nerolidol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nerolidol-derived aldehydes and ketones, while reduction can produce various alcohols and hydrocarbons.
Applications De Recherche Scientifique
Nerolidol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the metabolic fate of nerolidol in biological systems.
Industry: Used in the development of fragrances, flavors, and other consumer products due to its pleasant aroma and stability.
Mécanisme D'action
Nerolidol-d4 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Antioxidant: Enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Signal Transduction: In plants, it can activate mitogen-activated protein kinase pathways and induce the production of defense-related chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: Another sesquiterpene alcohol with similar aromatic properties.
Farnesol: Shares structural similarities and is also used in fragrance and flavor industries.
Bisabolol: Known for its anti-inflammatory and soothing properties.
Uniqueness
Nerolidol-d4 is unique due to its deuterated form, which makes it particularly valuable in research settings for tracing and quantifying biological processes. Its stable isotope labeling allows for more precise studies compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C15H26O |
|---|---|
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
(6E)-4,4,5,5-tetradeuterio-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2 |
Clé InChI |
FQTLCLSUCSAZDY-YIEWYRDSSA-N |
SMILES isomérique |
[2H]C([2H])(/C=C(\C)/CCC=C(C)C)C([2H])([2H])C(C)(C=C)O |
SMILES canonique |
CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


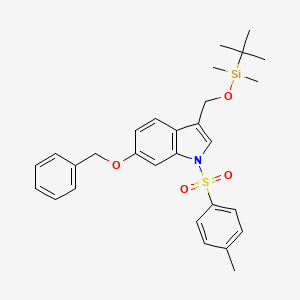
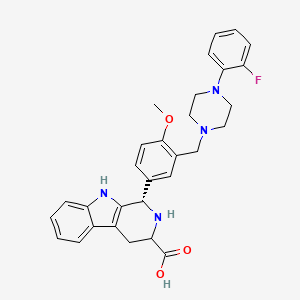
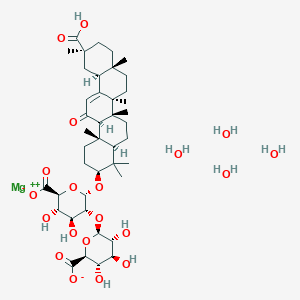
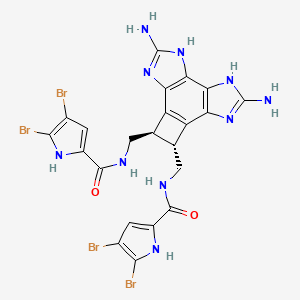
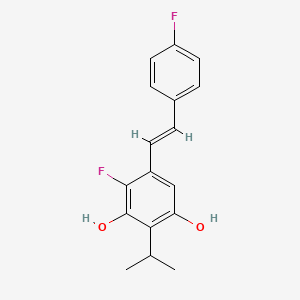
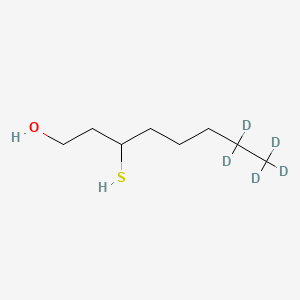
![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
